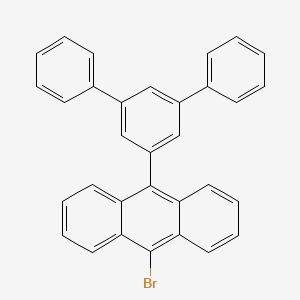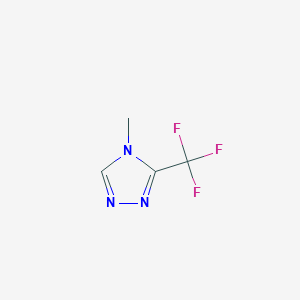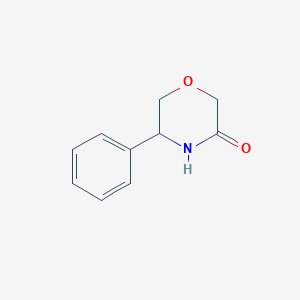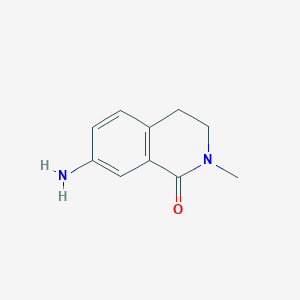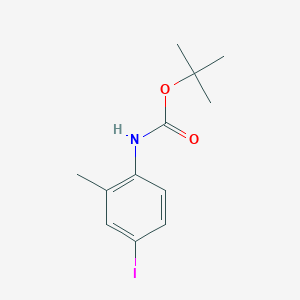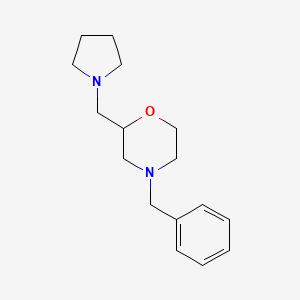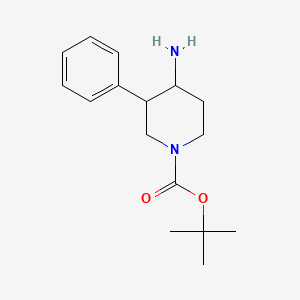
6-Brom-1-Naphthylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromonaphthalen-1-amine (BN-1) is an organic compound with a wide range of applications in research and scientific fields. It is a colorless solid with a melting point of 87-89°C and a boiling point of 250°C. BN-1 is a versatile compound that can be used in a variety of laboratory experiments and processes, including synthesis, spectroscopy, and chromatography. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, flavors, and fragrances.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
6-Brom-1-Naphthylamin dient als vielseitiger Baustein in der organischen Synthese. Es wird beim Aufbau komplexer organischer Moleküle verwendet, insbesondere bei der Synthese von Heterocyclen, die in vielen Arzneimitteln eine wichtige Rolle spielen . Sein Bromatom wirkt als reaktive Stelle für Kreuzkupplungsreaktionen, wodurch es zu einem wertvollen Bestandteil bei der Herstellung biologisch aktiver Verbindungen wird.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound hinsichtlich seines Potenzials als Zwischenprodukt in der Arzneimittelentwicklung untersucht . Sein Strukturmotiv findet sich in verschiedenen Therapeutika, und Modifikationen dieser Verbindung können zur Entdeckung neuer Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen führen.
Materialwissenschaften
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien. In der Materialwissenschaft kann sie aufgrund ihres konjugierten Systems und des Potenzials für elektronenreiche Eigenschaften zur Synthese organischer Halbleiter oder photovoltaischer Materialien verwendet werden .
Chemieingenieurwesen
This compound ist im Chemieingenieurwesen von Bedeutung, insbesondere bei der Prozessoptimierung und der Entwicklung synthetischer Pfade für die industrielle Produktion von Chemikalien im großen Maßstab. Seine Rolle bei der Synthese komplexer Moleküle kann zu effizienteren Prozessen und umweltfreundlicheren Verfahren führen .
Biochemie
In der Biochemie kann this compound verwendet werden, um Proteininteraktionen und Enzymkintiken zu untersuchen. Seine aromatische Struktur ermöglicht es ihm, mit verschiedenen Biomolekülen zu interagieren, was bei der Analyse biologischer Pfade und der Entwicklung von Enzyminhibitoren hilfreich sein kann .
Umweltanwendungen
Obwohl direkte Anwendungen von this compound in der Umweltwissenschaft nicht umfassend dokumentiert sind, werden verwandte Verbindungen in der Umweltanalytik und als Sonden verwendet, um das Verhalten von Schadstoffen zu verstehen. Forschungen zu seinen Umweltauswirkungen und potenziellen Anwendungen in der grünen Chemie könnten eine zukünftige Richtung sein .
Wirkmechanismus
Target of Action
This compound is primarily used as a building block in organic synthesis , and its specific biological targets, if any, are yet to be identified.
Biochemical Pathways
Without specific target and mode of action information, it’s challenging to summarize the biochemical pathways that 6-Bromonaphthalen-1-amine might affect .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP450 inhibition : It’s predicted to inhibit CYP1A2, CYP2C19, and CYP2C9
These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The specific molecular and cellular effects of 6-Bromonaphthalen-1-amine’s action are currently unknown due to the lack of studies on its biological activity .
Biochemische Analyse
Biochemical Properties
6-Bromonaphthalen-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound acts as an inhibitor for certain isoforms of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, 6-Bromonaphthalen-1-amine has shown interactions with proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 6-Bromonaphthalen-1-amine on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of proteins in this pathway, 6-Bromonaphthalen-1-amine can alter gene expression and cellular metabolism. Furthermore, the compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 6-Bromonaphthalen-1-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity . This inhibition leads to a decrease in the metabolism of substrates processed by these enzymes. Additionally, 6-Bromonaphthalen-1-amine can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromonaphthalen-1-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to 6-Bromonaphthalen-1-amine can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates . These effects are likely due to the compound’s impact on gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 6-Bromonaphthalen-1-amine vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity without causing significant toxicity . At higher doses, 6-Bromonaphthalen-1-amine can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the compound’s inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
6-Bromonaphthalen-1-amine is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, affecting the metabolism of various substrates, including drugs and endogenous compounds. This inhibition can lead to changes in metabolic flux and the levels of metabolites in the body . Additionally, 6-Bromonaphthalen-1-amine can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromonaphthalen-1-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The distribution of 6-Bromonaphthalen-1-amine within cells can affect its activity and the extent of its interactions with biomolecules .
Subcellular Localization
The subcellular localization of 6-Bromonaphthalen-1-amine is influenced by its interactions with targeting signals and post-translational modifications . The compound has been found to localize to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . These interactions are crucial for the compound’s ability to modulate gene expression and enzyme activity, thereby influencing cellular function.
Eigenschaften
IUPAC Name |
6-bromonaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUKIGLFASZOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623716 |
Source


|
| Record name | 6-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
591253-73-5 |
Source


|
| Record name | 6-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







